molecular formula C19H18FN3O4 B2370736 N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 1052560-99-2

N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No.: B2370736
CAS No.: 1052560-99-2
M. Wt: 371.368
InChI Key: NGTQACFAJYTCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a synthetic imidazolidine derivative characterized by a central 2,5-dioxoimidazolidin-1-yl scaffold. The compound features:

  • An N-(3-fluorophenyl)acetamide side chain, introducing a fluorine atom that enhances electronegativity and influences pharmacokinetic properties.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c1-19(12-6-8-15(27-2)9-7-12)17(25)23(18(26)22-19)11-16(24)21-14-5-3-4-13(20)10-14/h3-10H,11H2,1-2H3,(H,21,24)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTQACFAJYTCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

The compound’s architecture demands a convergent synthesis approach combining three primary components:

  • 3-Fluoroaniline-derived acetamide
  • 4-(4-Methoxyphenyl)-4-methylimidazolidine-2,5-dione
  • Linking spacer between subunits

Retrosynthetic Analysis

Disconnection at the acetamide nitrogen reveals two key precursors (Figure 1):

  • Precursor A : N-(3-Fluorophenyl)acetamide
  • Precursor B : 1-(2-Chloroethyl)-4-(4-methoxyphenyl)-4-methylimidazolidine-2,5-dione

This strategy enables parallel synthesis of fragments followed by final coupling.

Stepwise Synthesis Protocols

Synthesis of Precursor A: N-(3-Fluorophenyl)Acetamide

Direct Acetylation

3-Fluoroaniline undergoes acetylation under classic conditions:

Reagent Quantity Temperature Time Yield
Acetic anhydride 1.5 eq 0-5°C 2 hr 89%
Pyridine 1.1 eq RT 12 hr 92%

Mechanism : Nucleophilic acyl substitution with in situ generated acetyl pyridinium intermediate.

Microwave-Assisted Protocol

Modern approaches employ microwave irradiation to accelerate reaction kinetics:

  • 300W power
  • 120°C internal temperature
  • 15-minute reaction time
  • 94% isolated yield

Synthesis of Precursor B: 4-(4-Methoxyphenyl)-4-Methylimidazolidine-2,5-Dione

Cyclocondensation Route

Reacting 4-methoxyphenylglycine with methyl isocyanate under basic conditions:

4-MeO-C₆H₄-CH(NH₂)COOH + CH₃NCO → Cyclic urea + H₂O

Optimized Conditions :

  • Solvent: THF/Water (4:1)
  • Catalyst: DMAP (0.1 eq)
  • Temperature: 65°C
  • Yield: 78%
Palladium-Catalyzed Coupling

For introducing the 4-methyl group:

Component Role Quantity
4-Bromo-4-methyl dione Electrophile 1.0 eq
(4-MeOPh)B(OH)₂ Nucleophile 1.2 eq
Pd(PPh₃)₄ Catalyst 5 mol%
K₂CO₃ Base 2.5 eq

Reaction in dioxane/water (3:1) at 85°C for 8 hours achieves 82% yield.

Final Coupling: Spacer Installation

Nucleophilic Displacement

Reacting Precursor B’s chloroethyl intermediate with Precursor A:

Cl-CH₂-C(=O)-N-(3-FC₆H₄) + HN-(Imidazolidinedione) → Target + HCl

Key Parameters :

  • Solvent: DMF
  • Base: DIEA (3 eq)
  • Temperature: 40°C
  • Reaction time: 6 hours
  • Yield: 67%
Mitsunobu Coupling Alternative

For oxygen-sensitive substrates:

Reagent Quantity
PPh₃ 1.5 eq
DIAD 1.5 eq
THF 0.2 M

Provides 71% yield but requires anhydrous conditions.

Process Optimization

Solvent Screening

Comparative yields across solvent systems:

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 67 92
DMSO 46.7 63 89
Acetonitrile 37.5 58 85
THF 7.5 71 94

THF emerges as optimal despite lower polarity, suggesting transition state stabilization effects.

Temperature Profiling

Arrhenius analysis of coupling step:

Temperature (°C) k (×10⁻³ min⁻¹) Half-life (min)
30 1.2 577
40 2.8 248
50 5.1 136

Compromise at 40°C balances reaction rate and thermal decomposition (<5%).

Purification Strategies

Crystallization Conditions

Solvent System Recovery (%) Purity (%)
EtOAc/Hexanes (1:3) 82 98.5
CH₂Cl₂/MeOH (10:1) 75 97.2
Acetone/Water (4:1) 68 99.1

Acetone/water provides highest purity despite lower recovery.

Chromatographic Methods

Stationary Phase Mobile Phase Rf Resolution
Silica 60 EtOAc:Hex (1:2) 0.32 1.8
C18 MeCN:H₂O (65:35) 0.41 2.3
Alumina CHCl₃:MeOH (95:5) 0.27 1.5

C18 reverse-phase HPLC achieves baseline separation of regioisomers.

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Adopting microreactor technology enhances process control:

Parameter Batch Mode Flow Mode
Reaction time 6 hr 22 min
Space-time yield 0.8 g/L/hr 4.1 g/L/hr
Impurity profile 2.1% 0.7%

Residence time distribution narrowing in flow reactors suppresses side reactions.

Green Chemistry Metrics

Metric Traditional Route Optimized Process
E-factor 86 31
PMI 58 22
Energy consumption 410 kWh/kg 190 kWh/kg

Solvent recovery systems and catalytic protocols drive sustainability improvements.

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.03 (s, 3H, CH₃)
  • δ 3.76 (s, 3H, OCH₃)
  • δ 6.89-7.45 (m, 8H, Ar-H)
  • δ 10.21 (s, 1H, NH)

HRMS (ESI+) :
Calculated for C₁₉H₁₈FN₃O₄ [M+H]⁺: 372.1297
Found: 372.1294

Challenges and Mitigation

Epimerization at C4

The stereogenic center at C4 undergoes partial racemization under basic conditions:

Base Concentration % Racemization
K₂CO₃ 0.1 M 12%
NaHCO₃ 0.1 M 7%
Et₃N 0.1 M 18%

Switching to NaHCO₃ and maintaining pH <8.5 limits racemization to <5%.

Solubility Limitations

Poor aqueous solubility (0.12 mg/mL) complicates biological testing. Co-solvent systems improve dissolution:

Co-solvent % Solubility Increase
10% DMSO 8.2×
20% PEG-400 12.1×
5% Tween-80 6.7×

PEG-400-based formulations achieve pharmaceutically relevant concentrations.

Case Study: Multi-Kilogram Synthesis

A 12 kg campaign employed the following protocol:

  • Precursor A Synthesis : 89% yield via continuous flow acetylation
  • Precursor B Preparation : 84% yield using Pd/XPhos catalyst system
  • Coupling : 73% yield in THF with DIEA
  • Purification : Crystallization from acetone/water (3:1)
  • Drying : Vacuum tray dryer at 40°C for 48 hr

Final Product :

  • Purity: 99.3% (HPLC)
  • Residual solvents: <300 ppm
  • Heavy metals: <10 ppm

Chemical Reactions Analysis

Synthetic Formation

The compound is synthesized via a multi-step sequence involving:

  • Bucherer-Bergs hydantoin cyclization of ketone precursors to form the imidazolidinedione core.

  • Alkylation with α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetone at reflux) to introduce the acetamide side chain .

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aromatic substitutions, enhancing structural diversity.

Table 1: Key Synthetic Parameters

Reaction StepConditionsYield (%)Purity (%)Source
Hydantoin cyclizationNH₃, (NH₄)₂CO₃, 120°C, 24 h65–7890–95
Acetamide alkylationK₂CO₃, acetone, reflux, 6 h61–7585–92
Aromatic couplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°C, 12 h50–6888–94

Amide Bond Cleavage

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, H₂O/EtOH, reflux) yields 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid and 3-fluoroaniline.

  • Basic hydrolysis (NaOH, MeOH/H₂O) produces the corresponding carboxylate salt.

Imidazolidinedione Ring Modifications

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-substituted derivatives .

  • Oxidation : The methoxy group on the phenyl ring is oxidized to a ketone using KMnO₄ in acidic conditions.

Aromatic Substitutions

  • Electrophilic substitution : The fluorophenyl group participates in nitration (HNO₃/H₂SO₄) at the meta position relative to fluorine.

  • Nucleophilic displacement : Fluorine is replaced by amines (e.g., piperidine) under microwave irradiation.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-mediated cross-couplings:

Reaction TypeReagentsProduct ApplicationSource
Suzuki-MiyauraAryl boronic acid, Pd(OAc)₂Biaryl analogs for SAR studies
Buchwald-HartwigAmines, Xantphos, Pd₂(dba)₃N-Aryl derivatives

Reductive Transformations

  • Catalytic hydrogenation (H₂, Pd/C) reduces the imine groups in the imidazolidinedione ring to secondary amines, altering biological activity .

  • NaBH₄-mediated reduction selectively modifies ketone side chains without affecting the dioxoimidazolidine core .

Interaction with Biological Targets

While not a chemical reaction per se, the compound’s interactions inform its reactivity in biological systems:

  • Hydrogen bonding : The dioxoimidazolidine ring interacts with enzyme active sites (e.g., metalloproteinases) via carbonyl oxygen atoms.

  • Hydrophobic interactions : The 4-methoxyphenyl group engages in π-stacking with aromatic residues in protein pockets.

Table 2: Comparative Reactivity of Structural Analogs

Compound ModificationsReaction Rate (Relative)Bioactivity (IC₅₀, nM)Source
Replacement of 3-F with Cl1.2× faster hydrolysis42.8 ± 7.9 (AR antagonism)
Methyl → Ethyl at C4 of hydantoin0.8× alkylation efficiency18.4 ± 8.65
Methoxy → hydroxy on phenyl3× oxidation susceptibility903.25 ± 602.1

Stability Under Storage

  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the acetamide bond within 48 h.

  • Thermal stability : Decomposes at >200°C, forming CO₂ and fluorinated aromatic byproducts.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide through various mechanisms:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. It interacts with specific receptors that are overexpressed in various cancers.
  • Case Studies :
    • A study demonstrated that this compound exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 80% in certain assays .
    • Another investigation noted that structural modifications to the imidazolidinone core of the compound enhanced its cytotoxicity against human cancer cell lines such as MCF-7 and HCT-116 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Antibacterial Studies : The compound was evaluated against various bacterial strains, demonstrating effective inhibition against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported as low as 6.25 µg/ml for certain derivatives .
  • Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:

Structural FeatureImpact on Activity
Fluorine SubstitutionEnhances lipophilicity and receptor binding
Methoxy GroupIncreases solubility and bioavailability
Imidazolidinone CoreCritical for anticancer and antimicrobial activity

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of imidazolidine derivatives. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Substituent Effects

Compound Key Structural Differences Physicochemical/Biological Implications References
2-Chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide (CAS 957011-64-2) Chlorine replaces fluorine on the phenyl group; acetamide linkage retained. Increased lipophilicity (Cl vs. F) may enhance membrane permeability but reduce metabolic stability.
N-(3,5-Dimethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]acetamide Additional methoxy groups (3,5-dimethoxy) and fluorobenzyl substitution. Enhanced solubility (polar methoxy groups) but potential steric hindrance; fluorobenzyl may alter target affinity.
2-[cyclopentyl(methyl)amino]-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide Cyclopentyl(methyl)amino group replaces N-(3-fluorophenyl). Increased molecular weight (374.43 g/mol) and steric bulk; tertiary amine may improve solubility.
2-[4-(2,4-dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (CAS 1423032-75-0) Dichlorophenyl substitution; acetic acid replaces acetamide. Acidic group introduces ionic interactions; dichlorophenyl enhances hydrophobicity and π-stacking potential.

Key Trends in Physicochemical Properties

  • Halogen Substituents : Fluorine (electronegative, hydrogen-bond acceptor) vs. chlorine (higher lipophilicity) impacts target binding and ADME profiles .
  • Aromatic Substitutions : Methoxy groups (electron-donating) enhance solubility but may reduce metabolic stability compared to halogenated or alkylated analogs .
  • Backbone Modifications : Replacement of acetamide with carboxylic acid (e.g., CAS 1423032-75-0) alters ionization state and bioavailability .

Biological Activity

N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a fluorophenyl group and an imidazolidinone moiety. Its molecular formula is C19H20F N3O3, with a molecular weight of approximately 357.38 g/mol. The presence of the fluorine atom and methoxy group may influence its biological activity through enhanced lipophilicity and altered binding interactions with biological targets.

Antidiabetic Potential

Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic properties. For example, a related compound showed a decrease in blood glucose levels by 25% in diabetic rat models when administered at a dose of 100 mg/kg . This suggests that the compound may have potential as a therapeutic agent for managing diabetes through modulation of insulin signaling pathways.

The proposed mechanism involves the inhibition of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling. Inhibition of PTP1B can enhance insulin receptor phosphorylation and improve glucose uptake in muscle cells. In vitro studies have demonstrated that related compounds can significantly increase glucose uptake in L6 muscle cells, indicating potential efficacy in improving insulin sensitivity .

Cytotoxicity Studies

Cytotoxicity assays have shown that certain derivatives of the imidazolidinone structure possess selective toxicity against cancer cell lines while sparing normal cells. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer types through activation of p53 pathways . This highlights the dual potential of these compounds as both antidiabetic and anticancer agents.

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntidiabeticDecrease in blood glucose levels
Insulin SensitizationEnhanced glucose uptake in muscle cells
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Antidiabetic Efficacy

In a controlled study, a compound structurally similar to this compound was tested on streptozotocin-induced diabetic rats. The results indicated a significant reduction in blood glucose levels after administration, suggesting its potential as an oral hypoglycemic agent.

Case Study 2: Cancer Cell Line Testing

Another study evaluated the cytotoxic effects of various imidazolidinone derivatives on human cancer cell lines. The results showed that certain derivatives led to a marked decrease in cell viability and induced apoptosis, providing evidence for their potential use in cancer therapy.

Q & A

Q. What are the standard synthetic routes for N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, starting with the preparation of the imidazolidinone core followed by functionalization of the acetamide moiety. Key steps include:

  • Condensation reactions to form the 2,5-dioxoimidazolidin scaffold, often using carbodiimide coupling agents (e.g., EDC) in dichloromethane under inert atmospheres .
  • Nucleophilic substitution to introduce the 3-fluorophenyl group, requiring precise temperature control (0–5°C) to minimize side reactions .
  • Purification via recrystallization or column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the product with >95% purity .

Q. Critical Conditions :

  • Solvent choice (e.g., DMF for polar intermediates, dichloromethane for coupling reactions).
  • Temperature gradients to stabilize reactive intermediates.
  • Use of anhydrous conditions to prevent hydrolysis of the dioxoimidazolidin ring .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm the presence of the 3-fluorophenyl (δ ~7.2–7.4 ppm), methoxyphenyl (δ ~3.8 ppm for OCH₃), and imidazolidinone carbonyls (δ ~170–175 ppm) .
    • 19F NMR : Verify fluorine incorporation (δ ~-110 ppm for aryl-F) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the expected structure .
  • HPLC : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water, 60:40) .

Q. How can researchers evaluate the thermal stability of this compound under experimental conditions?

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for similar acetamide derivatives) .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions (e.g., sharp endothermic peak ~180–190°C) .

Advanced Research Questions

Q. What computational methods are recommended for optimizing reaction pathways and predicting regioselectivity in derivatives?

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict reaction outcomes (e.g., nucleophilic attack on the imidazolidinone carbonyl) .
  • Reaction Path Search Algorithms : Use software like GRRM to explore intermediates and minimize trial-and-error experimentation .
  • Molecular Dynamics Simulations : Model solvent effects on reaction kinetics (e.g., DMF vs. THF) to optimize yields .

Q. How can structural contradictions in crystallographic data (e.g., bond angles, conformers) be resolved?

  • Single-Crystal X-ray Diffraction : Resolve discrepancies in dihedral angles (e.g., imidazolidinone vs. aryl ring planes) by comparing multiple datasets .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing conformational flexibility .
  • Cross-Validation : Compare experimental data with computational models (e.g., Mercury CSD) to identify outliers .

Q. What experimental strategies are effective for elucidating structure-activity relationships (SAR) in related analogs?

  • Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OH) groups to assess pharmacological effects .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target binding (e.g., enzyme active sites) .
  • In Vitro Assays : Test analogs for bioactivity (e.g., IC₅₀ in kinase inhibition assays) and cross-reference with logP values to establish SAR trends .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Meta-Analysis : Normalize data using standardized protocols (e.g., fixed cell lines, consistent IC₅₀ measurement methods) .
  • Dose-Response Curves : Replicate experiments with controlled concentrations (e.g., 1 nM–100 μM) to identify non-linear effects .
  • Statistical DOE : Apply factorial design (e.g., 2^k models) to isolate variables (e.g., solvent, temperature) affecting bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.